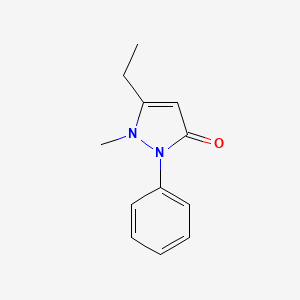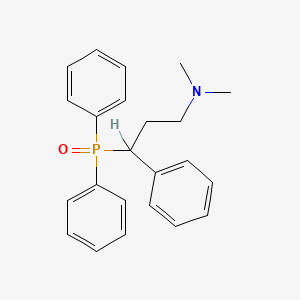
1-(1-Phenyl-3-dimethylaminopropyl)diphenylphosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide is a compound that belongs to the class of phosphine oxides. These compounds are known for their versatile applications in various fields, including chemistry, biology, and industry. The unique structure of diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide typically involves the reaction of diphenylphosphine with an appropriate benzyl halide in the presence of a base. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
Diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and have different reactivity profiles.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or organolithium reagents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine. Substitution reactions can produce a variety of derivatives, depending on the nucleophile employed .
科学研究应用
Diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
作用机制
The mechanism of action of diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide involves its ability to act as a photoinitiator. Upon exposure to UV light, the compound undergoes homolytic cleavage to generate reactive radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the monomers used.
相似化合物的比较
Similar Compounds
Similar compounds to diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide include:
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications in polymerization reactions.
Phenyl-bis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its high efficiency as a photoinitiator in thick coatings.
Uniqueness
Diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide is unique due to its specific structure, which allows for a balance between hydrophilic and hydrophobic properties. This makes it particularly useful in applications where solubility and reactivity need to be finely tuned .
属性
CAS 编号 |
51713-13-4 |
|---|---|
分子式 |
C23H26NOP |
分子量 |
363.4 g/mol |
IUPAC 名称 |
3-diphenylphosphoryl-N,N-dimethyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C23H26NOP/c1-24(2)19-18-23(20-12-6-3-7-13-20)26(25,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23H,18-19H2,1-2H3 |
InChI 键 |
VZVLCQWRTUBMLA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


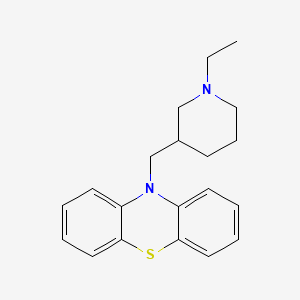
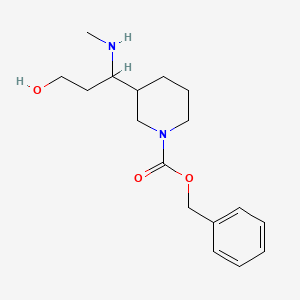
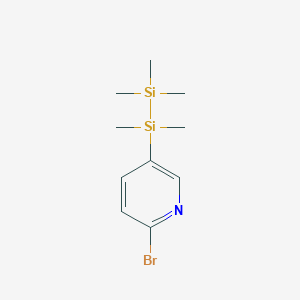
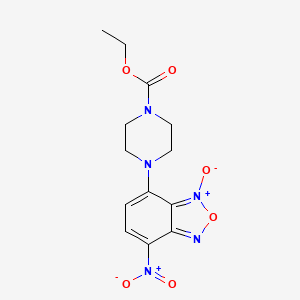



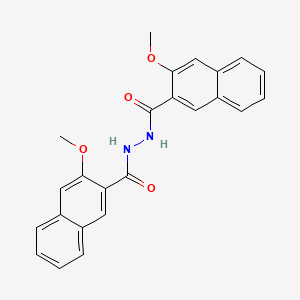
![8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13945285.png)
![5-Ethyl 2-methyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B13945292.png)
![1H-Pyrimido[4,5-f][1,2,4]triazepine](/img/structure/B13945293.png)

![7-Methylbenzo[d][1,3]dioxol-4-amine](/img/structure/B13945302.png)
